4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring a partially saturated pyrrolo[1,2-a]pyrazine core. Its structure includes a phenyl group at position 1 and two methyl groups at the 4,4-positions of the tetrahydropyrazine ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler pyrrolo[1,2-a]pyrazine derivatives.
Properties
IUPAC Name |
4,4-dimethyl-1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2)11-16-14(12-7-4-3-5-8-12)13-9-6-10-17(13)15/h3-10,14,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDZXUWDGGZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues with Fused Benzene Rings
Compounds such as benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (4BP) and naphtho-fused derivatives (5BP) exhibit extended π-conjugation due to fused aromatic rings. These systems demonstrate strong blue fluorescence in solution (e.g., compound 8ai emits at ~450 nm in DMSO) but suffer from aggregation-caused quenching (ACQ) in the solid state . In contrast, the 4,4-dimethyl-1-phenyl derivative lacks fused aromatic rings, likely reducing π-conjugation and fluorescence intensity.
Table 1: Optical Properties of Selected Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Emission Max (nm) | Fluorescence Intensity | Aggregation Behavior |
|---|---|---|---|
| 8ai (4BP scaffold) | 450 (DMSO) | High | ACQ in solid state |
| 8g (electron-donating -CH3) | 470 (DMSO) | Moderate | Red-shifted emission |
| 4,4-Dimethyl-1-phenyl | N/A | Likely low | Potential reduced ACQ |
Electronic and Steric Effects of Substituents
Substituent electronic properties significantly influence optical and biological behavior:
- Electron-withdrawing groups (e.g., -Cl) : In 4BP derivatives like 8d , hypsochromic shifts (blue shift) and increased fluorescence intensity are observed due to reduced electron density .
- Electron-donating groups (e.g., -CH3) : Compound 8g exhibits bathochromic shifts (red shift) but lower intensity .
The 4,4-dimethyl groups in the target compound are electron-donating, which may red-shift emission maxima compared to unsubstituted analogs. However, steric hindrance from the dimethyl groups could restrict molecular packing, improving solid-state emission efficiency relative to ACQ-prone derivatives like 8ai .
Antiviral and Antitubercular Activity
Imidazo[1,2-a]pyrazines such as 3b (pyridin-4-yl at position 2, cyclohexyl at position 3) show anti-coronaviral activity (IC50 = 56.96 µM) by targeting viral proteases . In contrast, bicyclic systems like imidazo[1,2-a]pyrazines (e.g., compound 26 ) exhibit antitubercular activity (MIC = 1–9 µM), with nitrogen positioning critical for potency . The 4,4-dimethyl-1-phenyl derivative’s lack of nitrogen heteroatoms in key positions may limit antitubercular activity but could favor other therapeutic applications, such as kinase inhibition, where bulkier substituents are tolerated .
Preparation Methods
General Synthetic Strategy
The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically follows a sequence of condensation, cyclization, and functional group transformations starting from substituted acetophenones or related aryl precursors. The key steps are:
- Formation of arylglyoxal intermediates from substituted acetophenones.
- Condensation of these arylglyoxals with N-aminoethylpyrrole to form intermediates.
- Cyclization via intramolecular reactions facilitated by reagents such as triphenylphosphine and dimethylacetylenedicarboxylate.
- Final ring closure and functionalization steps to yield the tetrahydropyrrolo[1,2-a]pyrazine core.
This approach is supported by the efficient one-pot, multi-step reaction sequences that minimize purification steps and improve overall yield.
Detailed Synthetic Procedure
Step 1: Synthesis of Arylglyoxal Derivatives
- Substituted acetophenones are oxidized to corresponding arylglyoxal compounds using established oxidation protocols.
- These intermediates serve as electrophilic partners for subsequent condensation.
Step 2: Condensation with N-Aminoethylpyrrole
- The arylglyoxal derivatives react with N-aminoethylpyrrole in the presence of acetic acid as a catalyst.
- The reaction is typically carried out in dry dichloromethane at ambient temperature.
- This step completes within approximately 2 hours, producing intermediate Schiff base adducts.
Step 3: Cyclization via Wittig-Type Reaction
- Triphenylphosphine and dimethylacetylenedicarboxylate (DMAD) are added to the reaction mixture.
- These reagents generate a phosphorus ylide intermediate that facilitates an intramolecular Wittig reaction.
- The reaction proceeds rapidly (within 10 minutes at room temperature), yielding dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivatives.
Step 4: Final Cyclization and Functionalization
- The dicarboxylate intermediates are refluxed with hydrazine hydrate in ethanol for approximately 10 hours.
- This step induces cyclization to form the final 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives.
- Structural confirmation is achieved through IR, NMR (1H and 13C), mass spectrometry, and X-ray crystallography.
Reaction Mechanism Insights
- The initial condensation is an acid-catalyzed Pictet–Spengler type reaction forming an iminium intermediate.
- The phosphorus ylide generated from triphenylphosphine and DMAD attacks this intermediate, leading to phosphorane formation.
- An intramolecular Wittig reaction then forms the bicyclic core.
- Oxidative aromatization occurs under the reaction conditions, confirmed by the formation of triphenylphosphine oxide as a byproduct.
- The final hydrazine-mediated cyclization introduces the pyrazino and pyridazine fused rings completing the complex heterocyclic framework.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction Components | Conditions | Time | Product Type | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone derivatives → Arylglyoxals | Literature oxidation methods | Variable | Aryl glyoxal intermediates | 70–85 |
| 2 | Aryl glyoxal + N-aminoethylpyrrole + HOAc | Dry DCM, RT | 2 h | Schiff base intermediates | 75–90 |
| 3 | Add PPh3 + DMAD | RT, 10 min | 10 min | Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine dicarboxylates | 65–80 |
| 4 | Reflux with hydrazine hydrate in EtOH | Reflux (~78 °C), 10 h | 10 h | Final tetrahydropyrrolo[1,2-a]pyrazine derivatives | 60–75 |
Alternative Synthetic Routes and Variations
- Some procedures utilize N-allenylpyrrole-2-carbaldehydes as key intermediates, prepared via Vilsmeier–Haack formylation of N-allenylpyrrole precursors.
- Subsequent acylation and cyclization steps lead to related pyrrolo[1,2-a]pyrazine derivatives with variations in substitution patterns.
- These alternative methods provide flexibility in modifying the substituents on the phenyl or pyrrole rings, allowing for structural diversity in the final compounds.
Research Findings and Applications
- The synthesized this compound derivatives have been extensively characterized by spectroscopic and crystallographic methods to confirm their structures.
- Biological evaluations, particularly cytotoxicity assays against cancer cell lines, have demonstrated promising antiproliferative activities for these compounds, highlighting the importance of efficient synthetic access to these scaffolds.
- The synthetic methodology allows for the introduction of various aryl substitutions, enabling structure-activity relationship studies for therapeutic development.
Q & A
Q. What are the critical steps in designing a synthetic route for 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
A robust synthetic route typically involves:
- Multi-step reactions : Cyclization of intermediates (e.g., pyrrolidine derivatives) followed by functionalization.
- Optimization of conditions : Temperature control (e.g., 0°C for Grignard reagent addition), solvent selection (dry THF or chloroform), and catalysts (p-TsOH for condensation) .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate high-purity products .
Q. How is the compound’s structural integrity validated post-synthesis?
Characterization relies on:
- Spectroscopic methods : H and C NMR for confirming substituent positions and stereochemistry, IR for functional group analysis .
- Chromatography : TLC/HPLC to verify purity (>95%) and monitor reaction progress .
Q. What solvent systems are optimal for improving reaction yields?
- Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates, while chlorinated solvents (CHCl) stabilize intermediates in condensation reactions. Solvent choice must balance reactivity and byproduct suppression .
Advanced Research Questions
Q. How can computational models optimize the synthesis of this compound?
- Quantum chemical calculations : Predict transition states and energy barriers for key steps (e.g., cyclization) to identify favorable pathways .
- Data-driven design : Machine learning algorithms analyze experimental datasets (e.g., yields vs. temperature) to recommend optimal conditions .
Q. How can contradictions in yield data across synthetic methods be resolved?
- Comparative analysis : Evaluate variables like reagent stoichiometry (e.g., 1.5 eq Grignard vs. 2 eq), reaction time, and workup protocols. For example, extended stirring at room temperature (24–48 hrs) may improve conversion .
- Analytical validation : Use LC-MS to detect trace impurities or side products affecting reported yields .
Q. What advanced techniques study the compound’s interaction with biological targets?
- Molecular docking : Simulate binding affinities with enzymes (e.g., kinases) using software like AutoDock .
- In vitro assays : Measure IC values in cell-based models (e.g., cancer lines) to assess potency .
Q. What strategies address challenges in regioselective functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., amines) during synthesis to direct substitutions .
- Directed metalation : Use lithium bases to deprotonate specific positions for controlled alkylation .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Grignard addition | 65–78 | THF, 0°C → RT, 24 hrs | |
| Benzotriazole condensation | 72–85 | CHCl, p-TsOH, sieves | |
| Cyclization via Pd catalysis | 58 | DMF, 80°C, 12 hrs |
Q. Table 2. Spectroscopic Data for Characterization
| Technique | Key Peaks/Features | Functional Group Confirmation |
|---|---|---|
| H NMR | δ 2.25 (s, 6H, CH), δ 7.35–7.45 (m, Ph) | Methyl groups, aromatic ring |
| IR | 1680 cm (C=O stretch) | Ketone intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
